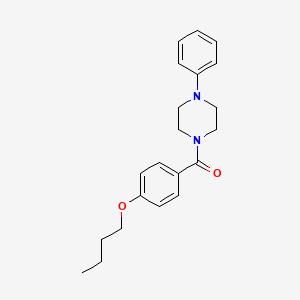![molecular formula C20H14ClIN2OS B5177232 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide](/img/structure/B5177232.png)
2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide, also known as CI-1040, is a chemical compound that has been widely studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
As mentioned above, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide acts as a specific inhibitor of MEK. MEK is a kinase that phosphorylates and activates extracellular signal-regulated kinase (ERK), which is a downstream effector of the Ras/Raf/MEK/ERK signaling pathway. By inhibiting MEK, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide prevents the activation of ERK and downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process of blood vessel formation that is necessary for tumor growth and metastasis. 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide is its specificity for MEK, which makes it a valuable tool for studying the Ras/Raf/MEK/ERK signaling pathway in cancer cells. However, one limitation is that it can be difficult to obtain sufficient amounts of the compound for use in experiments. Additionally, the compound has poor solubility in water, which can make it challenging to use in certain assays.
Orientations Futures
There are several potential future directions for the use of 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide. One area of interest is in combination therapy with other anti-cancer agents. For example, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide has been shown to enhance the anti-tumor effects of chemotherapy drugs such as gemcitabine and cisplatin. Another area of interest is in the development of more potent and selective MEK inhibitors, which may have improved efficacy and fewer side effects compared to 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide. Additionally, there is potential for the use of MEK inhibitors in other diseases such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide involves the reaction of 5-iodo-2-nitrobenzoic acid with thionyl chloride, followed by reaction with diphenylamine to form the intermediate product. The final product is obtained by reacting the intermediate with 2-chloroacetyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide has been extensively studied for its potential as an anti-cancer agent. It acts as a specific inhibitor of mitogen-activated protein kinase kinase (MEK), which is a key component of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting MEK, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide can effectively block the pathway and prevent cancer cell growth.
Propriétés
IUPAC Name |
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClIN2OS/c21-18-12-11-14(22)13-17(18)19(25)23-20(26)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIIJARHXFUASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
![isopropyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5177168.png)
![7,7-dimethyl-10-(5-nitro-2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5177174.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)

![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)
methyl]amine](/img/structure/B5177206.png)


![2-bromo-N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5177218.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)
![3-methyl-1-phenyl-N-[4-(phenyldiazenyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5177230.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5177253.png)